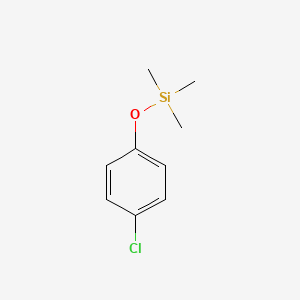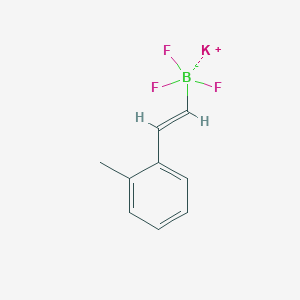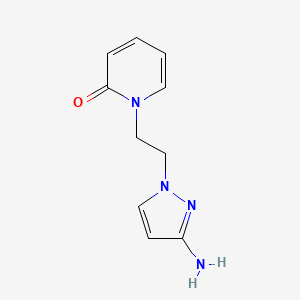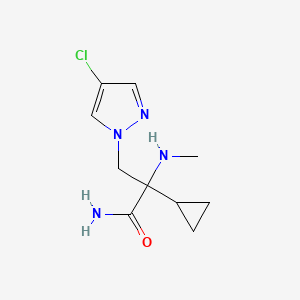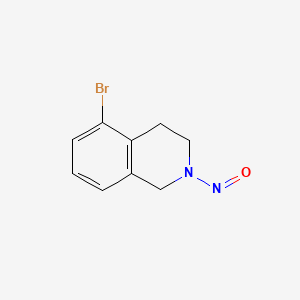
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline: is a nitrogen-containing heterocyclic organic compound. It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a significant structural motif in various natural products and therapeutic lead compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by nitrosation. One common method is to react 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-bromo-2-nitro-1,2,3,4-tetrahydroisoquinoline.
Reduction: Formation of 5-bromo-2-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: It is being investigated for its potential use in developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of various chemicals and materials. Its unique chemical properties make it valuable for specific industrial applications .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This interaction can affect various molecular targets and pathways, leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the bromine and nitroso groups.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitroso group.
2-Nitroso-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
Uniqueness: 5-Bromo-2-nitroso-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
5-bromo-2-nitroso-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H9BrN2O/c10-9-3-1-2-7-6-12(11-13)5-4-8(7)9/h1-3H,4-6H2 |
Clé InChI |
XOQOAYAPPLOROL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C(=CC=C2)Br)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


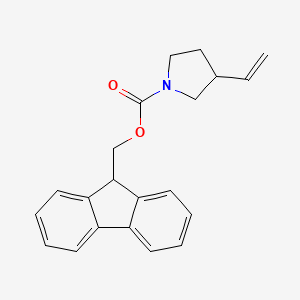
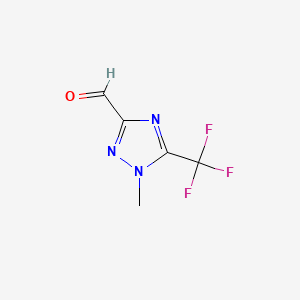
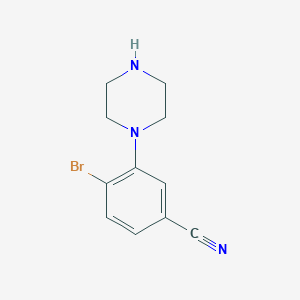
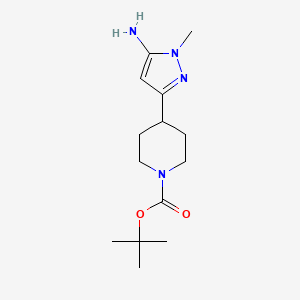

![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
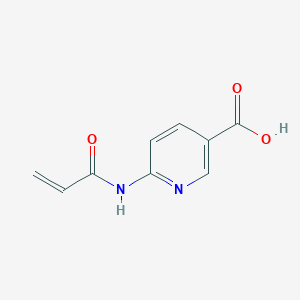
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
